molecular formula C21H21ClN4O B2705700 N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide CAS No. 941950-27-2

N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2705700
CAS No.: 941950-27-2
M. Wt: 380.88
InChI Key: ROODJIONDSMIBG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by the presence of a quinoxaline ring, a piperidine ring, and a substituted phenyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Quinoxaline Ring: This can be achieved through the condensation of an o-phenylenediamine with a diketone such as glyoxal under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via a Mannich reaction involving a secondary amine, formaldehyde, and a ketone.

    Coupling of the Phenyl Group: The 3-chloro-4-methylphenyl group can be introduced through a nucleophilic substitution reaction using a suitable halogenated precursor.

    Formation of the Carboxamide: The final step involves the coupling of the quinoxaline and piperidine intermediates with the phenyl group to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The quinoxaline ring is known to interact with DNA and proteins, potentially leading to anticancer or antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and quinoxaline derivatives.

    Piperidine Carboxamides: These compounds are known for their diverse biological activities, including analgesic and anti-inflammatory effects.

    Quinoxaline Derivatives: Quinoxalines are studied for their antimicrobial, anticancer, and anti-inflammatory properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O/c1-14-6-7-16(12-17(14)22)24-21(27)15-8-10-26(11-9-15)20-13-23-18-4-2-3-5-19(18)25-20/h2-7,12-13,15H,8-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROODJIONDSMIBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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